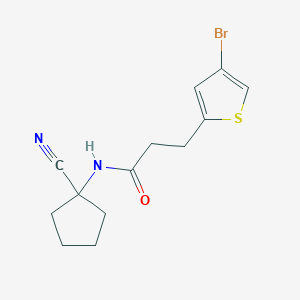

![molecular formula C17H17ClN2O B2896566 3-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide CAS No. 251097-20-8](/img/structure/B2896566.png)

3-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

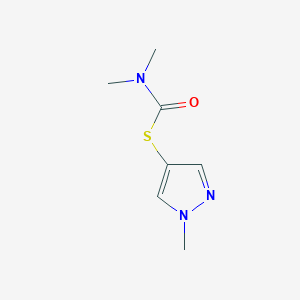

3-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is a chemical compound with the following structural formula: !Molecular Structure . It belongs to the class of benzamide derivatives and contains a pyrrolidine ring as part of its structure.

Synthesis Analysis

The synthesis of this compound involves the introduction of a 3-chloro group onto the benzene ring, followed by the attachment of a pyrrolidin-1-yl group at the para position. The synthetic route may vary, but it typically includes reactions such as chlorination, amidation, and cyclization. Detailed synthetic strategies and reaction conditions can be found in relevant literature .

科学的研究の応用

Metabolic Pathways and Excretion

- Absorption, Distribution, Metabolism, and Excretion : A study on a structurally related compound, 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide, explored its metabolic fate and disposition in rats and dogs. The findings revealed extensive metabolism with major pathways being oxidation followed by phase II glucuronidation or sulfation, and unique metabolic pathways via pyridine ring opening (Yue et al., 2011).

Chemical Synthesis and Reactivity

- C-H Borylation of Benzamides and Pyridines : Research demonstrated the iridium-catalyzed meta-selective C-H borylation of benzamides, highlighting the significance of Lewis acid-base interactions in accelerating reactions and controlling site-selectivity (Yang et al., 2019).

- Synthesis of Pyrrolo-pyridines and Related Compounds : A study on the reactions of β-(lithiomethyl)azines with nitriles to create pyrrolo-pyridines and related structures showcased the versatility of these compounds in synthetic chemistry (Davis et al., 1992).

Pharmacological Applications

- Histone Deacetylase Inhibition : A compound structurally related to 3-Chloro-N-[4-(Pyrrolidin-1-yl)phenyl]benzamide, demonstrated potential as a histone deacetylase inhibitor, indicating potential therapeutic applications in cancer treatment (Zhou et al., 2008).

Analytical Applications

- Capillary Electrophoresis : The use of nonaqueous capillary electrophoresis for analyzing related substances to 3-Chloro-N-[4-(Pyrrolidin-1-yl)phenyl]benzamide, highlighting the importance of such techniques in quality control (Ye et al., 2012).

Material Science Applications

- Polyamide and Polyimide Synthesis : A study on the synthesis of polyamides and polyimides using related compounds as monomers, demonstrating applications in the development of new materials with unique properties (Yang & Lin, 1995).

Photophysical Properties

- Aggregation Enhanced Emission : Research on pyridyl substituted benzamides showed luminescent properties with aggregation-enhanced emission, indicating potential applications in optoelectronics and sensors (Srivastava et al., 2017).

作用機序

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used in medicinal chemistry for the treatment of various diseases . They have been associated with a variety of biological activities, including acting as selective androgen receptor modulators (SARMs) .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

It’s worth noting that the storage temperature and light exposure can affect the stability of many chemical compounds .

特性

IUPAC Name |

3-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c18-14-5-3-4-13(12-14)17(21)19-15-6-8-16(9-7-15)20-10-1-2-11-20/h3-9,12H,1-2,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXQJKFVQAVBNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665807 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896484.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-naphthamide](/img/structure/B2896488.png)

![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2896491.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-butoxybenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2896494.png)

![1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2896495.png)

![1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2896496.png)

![(E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate](/img/structure/B2896498.png)

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2896501.png)